![molecular formula C21H22N4O5 B2750583 N-(3-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide CAS No. 877641-18-4](/img/structure/B2750583.png)

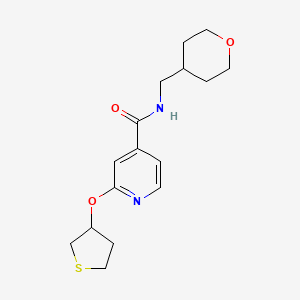

N-(3-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

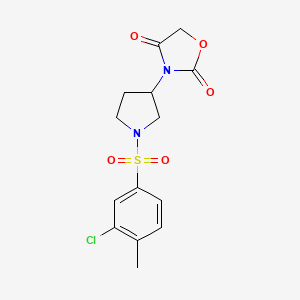

The compound is a complex organic molecule. It contains a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group, a pyrrolidin-3-yl group, a ureido group, and a phenyl group . These groups are common in many organic compounds and can contribute to a variety of chemical properties and potential applications.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and connectivity of its constituent atoms. The 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group and the pyrrolidin-3-yl group would likely contribute to the three-dimensionality of the molecule .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the ureido group could potentially participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. For example, the presence of the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group could potentially influence the compound’s solubility and stability .Applications De Recherche Scientifique

Antimalarial and COVID-19 Applications

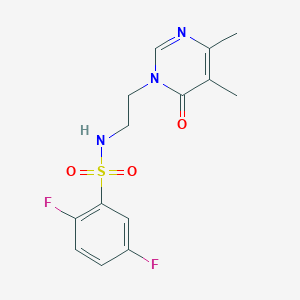

- A study explored the antimalarial activity of sulfonamide derivatives, highlighting their potential against COVID-19 through computational calculations and molecular docking. These compounds showed promising selectivity and reactivity due to the presence of structural moieties like benzo[b][1,4]oxazin-3-yl and quinoxalin-2-yl rings, indicating their potential as therapeutic agents (Fahim & Ismael, 2021).

Anticancer Activities

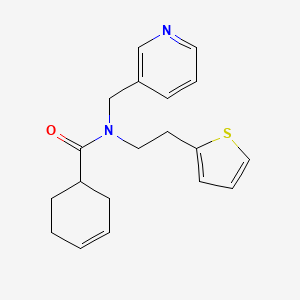

- Research on thiazolyl N-benzyl-substituted acetamide derivatives showcased their inhibitory activities against Src kinase, implicating their utility in cancer therapy. Specific derivatives exhibited significant inhibition of cell proliferation in various cancer cell lines, suggesting the importance of structural modifications for enhanced activity (Fallah-Tafti et al., 2011).

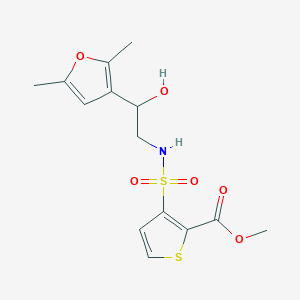

- Another study synthesized a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, evaluating them for various biological activities including urease inhibition. These compounds demonstrated significant activity, particularly against urease, indicating their therapeutic potential and the role of molecular docking in understanding their action mechanisms (Gull et al., 2016).

Antimicrobial Activity

- A study on the synthesis and microbial studies of new pyridine derivatives, incorporating a benzothiazole moiety, highlighted their antibacterial and antifungal activities. This underscores the versatility of such compounds in designing new antimicrobial agents and the significance of structural diversity in enhancing biological efficacy (Patel & Agravat, 2007).

Coordination Complexes and Antioxidant Activity

- The synthesis and characterization of coordination complexes constructed from pyrazole-acetamide derivatives were explored, revealing the effect of hydrogen bonding on self-assembly processes. These complexes exhibited significant antioxidant activity, illustrating the role of molecular structure in determining biological properties (Chkirate et al., 2019).

Orientations Futures

Propriétés

IUPAC Name |

N-[3-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbamoylamino]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O5/c1-13(26)22-14-3-2-4-15(9-14)23-21(28)24-16-10-20(27)25(12-16)17-5-6-18-19(11-17)30-8-7-29-18/h2-6,9,11,16H,7-8,10,12H2,1H3,(H,22,26)(H2,23,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBVJEHBXOWWVMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((4-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2750502.png)

![(E)-N-[2-[4-(2-Hydroxypropanoyl)piperazin-1-yl]-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2750506.png)

![3-(1H-indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoic acid](/img/structure/B2750509.png)

![N-(2-chlorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2750511.png)

![1-Benzyl-4-chloro-6-(trifluoromethyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2750516.png)

![Methyl 2-amino-2-[3-(4-propylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2750518.png)

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide](/img/structure/B2750521.png)